6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S845632
CAS No.
1422057-41-7
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Laboratories often face hazardous cyclization with diborane and hydrazine to obtain 4-methyl-pyrazolopyridine cores. This pre-formed building block eliminates that risk, offering a safe, ready-to-functionalize scaffold.

  • Activated 6-chloro position enables rapid Buchwald-Hartwig diversification for parallel library synthesis.
  • 4-Methyl group ensures target selectivity by filling the hydrophobic kinase pocket, avoiding off-target binding.
  • Batch-to-batch 97% purity ensures consistent results in medicinal chemistry workflows.

CAS Number

1422057-41-7

Product Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

DQOQOYKTUYYYOB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=NN2)Cl

Canonical SMILES

CC1=CC(=NC2=C1C=NN2)Cl

Synonyms

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine, 4-Methyl-6-chloro-1H-pyrazolo[3,4-b]pyridine, 6-Chloro-4-methyl-7H-pyrazolo[3,4-b]pyridine, 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-4-methyl-

Purity

97%

Package Size

250 mg, 1 g

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1422057-41-7) is a highly specialized bicyclic heterocyclic building block used extensively in medicinal chemistry and drug discovery . Functioning as a purine bioisostere, its pyrazolo[3,4-b]pyridine core is a privileged scaffold for the development of ATP-competitive kinase inhibitors[1]. The molecule features a highly activated chlorine atom at the C6 position, which enables rapid late-stage functionalization, and a structurally critical methyl group at the C4 position that drives downstream target selectivity by occupying specific hydrophobic pockets in kinase binding sites [1].

Procurement Fit

Versatile building block for kinase inhibitor synthesis and medicinal chemistry programs
Reported consistent purity ≥97% across multiple suppliers, reducing repurification needs
6-chloro handle enables cross-coupling diversification for library synthesis

Generic substitution with the des-methyl analog (6-chloro-1H-pyrazolo[3,4-b]pyridine) fundamentally compromises downstream drug design; the missing 4-methyl group fails to occupy the critical hydrophobic cleft in the kinase ATP-binding pocket, leading to a drastic loss of target selectivity and increased off-target binding [1]. Furthermore, substituting this pre-formed scaffold with its upstream precursor, 2,6-dichloro-4-methylnicotinic acid, forces laboratories to execute a hazardous, multi-step cyclization involving toxic diborane and high-temperature hydrazine . Direct procurement of the exact 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine compound is therefore essential for ensuring both structural fidelity in library design and process safety in the laboratory.

Substitution Risk

4-Methyl/6-chloro pattern shapes kinase and adenosine receptor selectivity; generic or unsubstituted analogs may shift selectivity profiles.

Absence of the 6-chloro group removes the key cross-coupling handle, limiting synthetic diversification and library scope.

Less common pyrazolo[3,4-b]pyridine analogs often lack consistent purity specifications, increasing batch variability risk.

Elimination of Hazardous Multi-Step Cyclization Workflows

Procuring the pre-cyclized 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine bypasses the traditional 3-step synthesis from 2,6-dichloro-4-methylnicotinic acid. In-house synthesis requires hazardous reagents (diborane for reduction, PCC for oxidation, and high-temperature hydrazine for cyclization) and typically proceeds with moderate overall yields (<40%). Direct procurement of the >97% pure building block eliminates these risks and accelerates library generation .

Evidence DimensionSynthetic steps and reagent hazard
Target Compound Data0 steps (procured ready for cross-coupling)
Comparator Or Baseline2,6-dichloro-4-methylnicotinic acid (3 steps, requires B2H6 and NH2NH2)
Quantified DifferenceSaves 3 synthetic steps and eliminates 2 hazardous reagent classes
ConditionsStandard laboratory library synthesis

Bypassing hazardous cyclization steps dramatically accelerates library generation and improves overall process safety for discovery chemistry teams.

Commercial Purity
Data to verify
≥97% to ≥98% across 4 vendors
Supports procurement consistency and reduces repurification burden
As per 2025–2026 vendor CoA specifications

Highly Activated C6-Position for SNAr and Cross-Coupling

The chlorine atom at the 6-position of the pyrazolo[3,4-b]pyridine core is highly activated due to its position ortho to the pyridine nitrogen [1]. Compared to unactivated chlorobenzenes or standard 3-chloropyridines, the 6-chloro-pyrazolo[3,4-b]pyridine scaffold undergoes rapid nucleophilic aromatic substitution (SNAr) with amines and efficient Pd-catalyzed Suzuki or Buchwald-Hartwig couplings, often achieving >80% yields under mild conditions [1].

Evidence DimensionCross-coupling / SNAr reactivity
Target Compound DataHigh reactivity (typical yields >80% for C6-amination/arylation)
Comparator Or BaselineUnactivated chloropyridines (sluggish reactivity, requiring higher temperatures)
Quantified DifferenceSignificantly higher conversion rates under milder conditions
ConditionsPd-catalyzed cross-coupling or amine SNAr

Reliable late-stage functionalization at the C6 position is essential for generating diverse libraries of kinase inhibitors without core degradation.

Predicted Boiling Point
Class-level
341.6±37.0 °C (predicted)
Provides early process development reference absent for many analogs
ACD/Labs Percepta prediction; experimental verification advised

4-Methyl Group Drives ATP-Competitive Kinase Selectivity

In the design of ATP-competitive kinase inhibitors, the 4-methyl group on the pyrazolo[3,4-b]pyridine core plays a critical role [1]. Structural studies show that this methyl group projects into the hydrophobic cleft of the ATP binding pocket. Compared to the des-methyl analog (6-chloro-1H-pyrazolo[3,4-b]pyridine), derivatives containing the 4-methyl group exhibit enhanced binding affinity and reduced off-target activity across broader kinase panels [1].

Evidence DimensionKinase selectivity and hydrophobic pocket filling
Target Compound Data4-methyl derivatives (high selectivity due to hydrophobic cleft occupation)
Comparator Or BaselineDes-methyl 1H-pyrazolo[3,4-b]pyridines (lower selectivity, broader off-target binding)
Quantified DifferenceEnhanced target-specific affinity and reduced off-target kinase inhibition
ConditionsATP-competitive kinase binding assays

The 4-methyl vector is indispensable for medicinal chemists aiming to optimize the selectivity profile of purine-mimetic kinase inhibitors.

CDK2/9 Class Activity
Class-level
Analog 2e IC50 0.36 μM; >100-fold activity gain over unsubstituted scaffold (reported)
Scaffold validated for kinase inhibition, guiding lead generation
Class-level inference; direct target compound data needed
Cross-Coupling Handle
Class-level
C6-Cl enables Pd-catalyzed coupling; yields up to 80–95% in related systems
Reduces synthetic steps and accelerates SAR exploration
Suzuki-Miyaura conditions; scope may vary

Synthesis of Selective ATP-Competitive Kinase Inhibitor Libraries

This compound is the ideal starting scaffold for developing highly selective kinase inhibitors targeting MNK1, CDK2, ALK, or TBK1[1]. The 4-methyl group provides essential steric bulk for the hydrophobic pocket, while the 6-chloro group allows for rapid library diversification.

Purine Bioisostere Replacement in Lead Optimization

When optimizing hit compounds that contain purine or indazole cores, substituting with the 4-methyl-pyrazolo[3,4-b]pyridine scaffold can improve metabolic stability and alter the intellectual property space, making it a valuable tool for medicinal chemistry procurement [2].

Late-Stage Functionalization via Buchwald-Hartwig Amination

The highly activated 6-chloro position makes this building block perfectly suited for parallel synthesis workflows [3]. Process and discovery chemists procure this scaffold to rapidly append diverse amine side chains via Buchwald-Hartwig amination, avoiding the need to build the bicyclic core from scratch for each derivative.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Scaffold with synthetic handle
Cross-coupling diversification efficiency
Process Chemistry Development
Well-characterized physicochemical baseline
Scalable reaction parameter validation
PROTAC Building Block
Kinase-recruiting scaffold
Linker attachment feasibility and target engagement
Analytical Method Development
High-purity reference standard
Method calibration and reproducibility

XLogP3

2.1

Explore Compound Types